For API manufacturers, substituting cytidine with cytosine free base eliminates inefficient deoxygenation steps. It is the direct precursor for Vorbrüggen glycosylation, enabling streamlined synthesis of cytarabine and decitabine.
6-amino-1H-pyrimidin-2-one (CAS 71-30-7), commonly known as cytosine, is a fundamental pyrimidine nucleobase characterized by its planar heterocyclic structure and its ability to form three hydrogen bonds with guanine [1]. In industrial and research procurement, it serves as an essential, high-purity starting material for the synthesis of modified nucleoside active pharmaceutical ingredients (APIs), oligonucleotides, and epigenetic standards [2]. Unlike its pre-glycosylated or aza-substituted counterparts, the free cytosine base offers a robust thermal profile (decomposition at 320–325 °C) and a stable pyrimidine core, making it a highly efficient precursor for direct stereoselective coupling with specialized sugar moieties [1].
Substituting 6-amino-1H-pyrimidin-2-one with its nucleoside equivalent (cytidine) or structural isomers (isocytosine) introduces severe inefficiencies in API manufacturing and biological targeting [1]. Attempting to synthesize drugs like cytarabine or decitabine starting from cytidine requires complex, low-yield multi-step deoxygenation or stereochemical inversion of the existing ribose ring, whereas the free cytosine base allows for direct, single-step Vorbrüggen glycosylation with the desired modified sugar [2]. Furthermore, utilizing isomers like isocytosine alters the hydrogen-bonding regiochemistry, completely abolishing the canonical Watson-Crick base pairing required for polymerase inhibition and nucleic acid integration [3].
In the industrial synthesis of modified nucleoside APIs (such as cytarabine), utilizing the free 6-amino-1H-pyrimidin-2-one base enables direct Vorbrüggen glycosylation with an arabinofuranose derivative [1]. In contrast, starting from the pre-formed nucleoside cytidine necessitates complex multi-step chemical inversions of the 2'-hydroxyl group to achieve the arabinose stereochemistry[2].
| Evidence Dimension | Synthetic route efficiency for modified-sugar nucleosides |
| Target Compound Data | 6-amino-1H-pyrimidin-2-one: Enables direct single-step coupling with modified sugars |
| Comparator Or Baseline | Cytidine: Requires multi-step 2'-hydroxyl inversion or deoxygenation |
| Quantified Difference | Eliminates multiple synthetic steps and associated yield losses |
| Conditions | Industrial nucleoside API synthesis (e.g., cytarabine production) |
Procuring the free base streamlines the manufacturing of arabinosyl and deoxyribosyl APIs, significantly reducing process complexity and cost.
Thermal analysis demonstrates that 6-amino-1H-pyrimidin-2-one possesses exceptional solid-state stability, with a decomposition melting point of 320–325 °C [1]. This is significantly higher than its nucleoside counterpart, cytidine, which melts at approximately 230 °C, and its isomer, isocytosine, which melts at 248–254 °C [2].
| Evidence Dimension | Melting point / Thermal decomposition threshold |
| Target Compound Data | 6-amino-1H-pyrimidin-2-one: 320–325 °C |
| Comparator Or Baseline | Cytidine: ~230 °C; Isocytosine: 248–254 °C |
| Quantified Difference | Greater than 65 °C higher thermal stability threshold |
| Conditions | Solid-state thermal characterization (TGA/DSC) |
The high thermal stability allows for aggressive, high-temperature reaction conditions (such as high-heat silylation) during industrial scale-up without precursor degradation.
The pyrimidine core of 6-amino-1H-pyrimidin-2-one maintains high structural integrity in standard aqueous environments [1]. When compared to 5-azacytosine—a closely related analog used in epigenetic drugs—the substitution of a carbon atom for nitrogen at the 5-position in the aza-analog renders its triazine ring highly susceptible to rapid hydrolytic cleavage [2].
| Evidence Dimension | Aqueous ring stability |
| Target Compound Data | 6-amino-1H-pyrimidin-2-one: Stable pyrimidine ring in aqueous workups |
| Comparator Or Baseline | 5-Azacytosine: Rapid hydrolysis of the triazine ring |
| Quantified Difference | Dramatically lower susceptibility to aqueous degradation |
| Conditions | Aqueous synthetic workups and formulation environments |
The robust hydrolytic stability simplifies aqueous extraction and purification steps, avoiding the strict anhydrous handling required for aza-analogs.
As the primary free-base precursor for Vorbrüggen glycosylation, this compound is procured for the large-scale manufacturing of cytarabine, decitabine, and other modified-sugar nucleoside analogs [1].
Utilized as a highly stable starting material for the generation of protected cytosine phosphoramidites, which are essential for custom DNA and RNA sequence synthesis[2].
Procured as the baseline unmethylated standard and primary synthetic precursor for generating 5-methylcytosine and 5-hydroxymethylcytosine to study DNA methyltransferase activity [3].
Irritant